O-phospho-L-threonine
Overview
Description
O-phospho-L-threonine is a phosphorylated form of the essential amino acid L-threonine12. It is a L-threonine derivative phosphorylated at the side-chain hydroxy function3. It has been used as a substrate in the characterization of phosphatases12.
Synthesis Analysis
The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli4. The synthesis pathway of threonine in E. coli has been studied for metabolic regulation or engineering of the strain4. A biosynthesis method enabling the preparation of O-phospho-L-threonine has been patented5.
Molecular Structure Analysis
The molecular formula of O-phospho-L-threonine is C4H10NO6P1. The structure of O-phospho-DL-threonine in potassium, sodium, and ammonium environments has been studied6.
Chemical Reactions Analysis
Threonine synthase catalyzes the conversion of O-phospho-L-homoserine and a water molecule to L-threonine78. The reaction of threonine synthase with 2-amino-5-phosphonopentanoate has been studied for implications into the proton transfer at the active site9.
Physical And Chemical Properties Analysis
O-phospho-L-threonine is a solid substance with a molecular weight of 199.1110. Its solubility in PBS (pH 7.2) is 1 mg/ml1.
Scientific Research Applications
O-phospho-L-threonine is a phosphorylated form of the essential amino acid L-threonine . It has been used as a substrate in the characterization of phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. The phosphorylation and dephosphorylation of proteins play critical roles in a wide range of cellular processes.
Threonine residues in endogenous proteins undergo phosphorylation through the action of a threonine kinase . Small amounts of free phosphothreonine can be detected in urine . Antibodies against phosphothreonine can be used as an identifier in the analysis of peptides, proteins, and enzymes .
O-phospho-L-threonine, a phosphorylated form of the essential amino acid L-threonine, has several applications in scientific research . Here are some additional applications:
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Biochemical Research
- O-phospho-L-threonine is often used as a substrate in the characterization of phosphatases . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. The phosphorylation and dephosphorylation of proteins play critical roles in a wide range of cellular processes.
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Cell Biology
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Protein Analysis
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Liquid Chromatography
O-phospho-L-threonine, a phosphorylated form of the essential amino acid L-threonine, has several applications in scientific research . Here are some additional applications:
-
Threonine Synthase Reaction
- O-phospho-L-threonine is involved in the reaction of threonine synthase . Threonine synthase is a pyridoxal 5′-phosphate (PLP)-dependent enzyme and catalyses the conversion of O-phospho-L-homoserine (OPHS) and a water molecule to L-threonine . This is the last step of the L-threonine biosynthesis from L-aspartate in bacteria and plants .
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Protein-Protein Interaction Studies
Safety And Hazards
O-phospho-L-threonine is not a hazardous substance or mixture11. However, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation111213.
Future Directions
O-phospho-L-threonine has been used as a substrate in the characterization of phosphatases12. It could potentially be used in further research and development in this area.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Phosphothreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
O-phospho-L-threonine | |
CAS RN |
27530-80-9, 1114-81-4 | |
Record name | O-Phosphonothreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phospho-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphothreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threoninium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREONINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Phosphothreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.